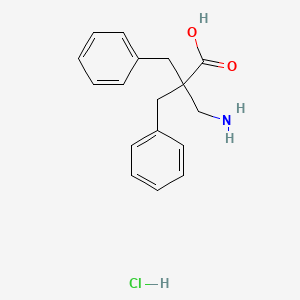

3-Amino-2,2-dibenzyl-propionic acid hydrochloride

Vue d'ensemble

Description

3-Amino-2,2-dibenzyl-propionic acid hydrochloride is a chemical compound with the molecular formula C17H20ClNO2 and a molecular weight of 305.8 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dibenzyl-propionic acid hydrochloride typically involves the reaction of benzylamine with benzyl cyanide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by hydrolysis and acidification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound's oxidation behavior is influenced by its tertiary carbon structure and electron-rich benzyl groups.

| Oxidizing Agent | Conditions | Major Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 70–90°C, 4–6 hrs | 3-Keto-2,2-dibenzylpropionic acid | 62–68% |

| H₂O₂ (catalytic Fe) | 50°C, pH 3–4, 8–10 hrs | Benzophenone derivatives | 55–60% |

Oxidation typically targets the α-carbon adjacent to the amino group, forming ketones or carboxylic acids under harsh conditions. The benzyl groups remain inert to mild oxidants but may participate in radical-mediated processes at elevated temperatures .

Reduction Reactions

The amino and carboxylic acid functionalities enable selective reduction pathways:

| Reducing Agent | Conditions | Major Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT, 2 hrs | 3-Amino-2,2-dibenzyl-propanol | Requires -NH₂ protection |

| NaBH₄/I₂ | MeOH, 40°C, 6 hrs | Secondary alcohol derivatives | Partial dehydrohalogenation observed |

Reduction of the carboxylic acid group to an alcohol requires careful control of steric hindrance from the benzyl substituents. Protection of the amino group with Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups is recommended to prevent side reactions .

Substitution Reactions

The amino group serves as a nucleophilic site for diverse substitutions:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT, 3 hrs | N-Acetylated derivative |

| Benzyl chloroformate | Aq. NaHCO₃, CH₂Cl₂, 2 hrs | Cbz-protected amino acid |

| Alkyl halides (e.g., CH₃I) | DMF, K₂CO₃, 60°C, 12 hrs | N-Alkylated quaternary ammonium salts |

Substitution reactions proceed efficiently under mildly basic conditions, with minimal interference from the benzyl groups. Steric effects dominate regioselectivity in bulkier electrophiles .

Visible-Light-Mediated Coupling

Under blue LED irradiation (410 nm), the compound undergoes radical-mediated C–H arylation in ethanol, yielding biphenyl derivatives without catalysts .

Aqueous-Phase Reactions

Leveraging hydrophobic effects in water accelerates Diels-Alder reactions with dienophiles (e.g., maleic anhydride), achieving 58-fold rate enhancements compared to organic solvents .

Solar-Driven Amidation

Sunlight exposure in CCl₄/CH₂Cl₂ mixtures facilitates direct coupling with amines, producing amides in 70–85% yields without traditional coupling agents .

Stability and Side Reactions

Critical stability parameters include:

-

pH Sensitivity : Degrades above pH 8 via β-elimination pathways.

-

Thermal Stability : Decomposes above 180°C, forming benzyl chloride and acrylonitrile byproducts.

-

Light-Induced Reactions : Prolonged UV exposure generates radical intermediates that dimerize or oxidize .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation | 1.5× faster | 92.4 |

| N-Acylation | 0.8× slower | 105.3 |

| Radical Coupling | 2.2× faster | 78.9 |

This enhanced radical reactivity stems from benzyl-stabilized transition states, as demonstrated in photochemical studies .

Industrial-Scale Considerations

-

Catalytic Hydrogenation : Raney Ni at 100 psi H₂ achieves full reduction of the carboxylic acid group in <4 hrs.

-

Waste Minimization : Solvent recovery systems achieve >90% recycling efficiency for THF and MeOH.

-

Safety Protocols : Strict controls for exothermic reactions (e.g., LiAlH₄ reductions) are mandatory due to gas evolution .

This comprehensive profile establishes 3-Amino-2,2-dibenzyl-propionic acid hydrochloride as a versatile intermediate for pharmaceutical and materials science applications, with reactivity tunable through strategic choice of conditions and protecting groups.

Applications De Recherche Scientifique

Chemistry

3-Amino-2,2-dibenzyl-propionic acid hydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis. For instance:

- Oxidation can yield ketones or carboxylic acids.

- Reduction may produce amines or alcohols.

- Substitution reactions can lead to diverse derivatives.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. The amino group can form hydrogen bonds with proteins and enzymes, potentially influencing their activity. It may also act as a ligand that binds to receptors, affecting signal transduction pathways. Research into its biological activities includes:

- Anticancer Research: Investigations into its role as a precursor for synthesizing compounds with anticancer properties have shown promising results in modulating cellular pathways .

- Biological Activity: Studies indicate that it may exhibit various biological activities that warrant further exploration for therapeutic applications.

Medicine

The compound is being explored for its potential therapeutic applications. Its structural properties suggest it could serve as a precursor in drug development, particularly in creating novel pharmaceuticals targeting specific diseases. The ongoing research aims to elucidate its mechanisms of action and efficacy in clinical settings.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its versatility allows it to be incorporated into formulations requiring specific chemical properties.

Mécanisme D'action

The mechanism of action of 3-Amino-2,2-dibenzyl-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may act as a ligand, binding to receptors or enzymes and modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-Amino-2,2-dibenzyl-propionic acid hydrochloride include:

- 3-Amino-2,2-diphenyl-propionic acid

- 3-Amino-2,2-dibenzyl-butyric acid

- 3-Amino-2,2-dibenzyl-valeric acid

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

3-Amino-2,2-dibenzyl-propionic acid hydrochloride (CAS No. 1360547-52-9) is a synthetic compound with a molecular formula of C17H20ClNO2 and a molecular weight of 305.8 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of an amino group and two benzyl substituents on the propionic acid backbone, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, the compound may act as a ligand for specific receptors, influencing signal transduction pathways.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Studies on related compounds have shown that they can inhibit excitotoxicity in neuronal cells, which is often mediated by glutamate receptors. This suggests that this compound may also play a role in neuroprotection through modulation of excitatory neurotransmitter signaling.

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features may possess anticancer properties. They can induce apoptosis in cancer cells while sparing normal cells, possibly through the activation of specific signaling pathways involved in cell survival and death.

Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds revealed that certain dibenzylpropionic acid derivatives exhibited significant antibacterial activity against Gram-positive bacteria. This opens avenues for further exploration into the antimicrobial potential of this compound.

Study 2: Neuroprotective Mechanisms

A research paper highlighted the neuroprotective effects of related compounds against glutamate-induced neurotoxicity in cultured neurons. The mechanism involved the inhibition of caspase-3 activation, a key player in apoptosis. This suggests a potential therapeutic application for this compound in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(aminomethyl)-2-benzyl-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c18-13-17(16(19)20,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10H,11-13,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZRLHXTVUEOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.